molecular formula C6H7N5O2 B12898555 N-(2,6-Diamino-5-formylpyrimidin-4-yl)formamide CAS No. 89891-06-5

N-(2,6-Diamino-5-formylpyrimidin-4-yl)formamide

Cat. No.: B12898555
CAS No.: 89891-06-5
M. Wt: 181.15 g/mol
InChI Key: QAERUPYGPOXRBA-UHFFFAOYSA-N
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Description

N-(2,6-Diamino-5-formylpyrimidin-4-yl)formamide is a pyrimidine derivative known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-Diamino-5-formylpyrimidin-4-yl)formamide typically involves the cyclization of aminomalonic ester with guanidine or its salt in the presence of a base to produce 2,5-diamino-4,6-dihydroxypyrimidine or its salt. This product is then chlorinated with a chlorinating agent in the presence of an amide to produce 4,6-dichloropyrimidine. Finally, the 4,6-dichloropyrimidine is reacted with an aqueous solution of a carboxylic acid to produce this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to the synthetic routes mentioned above but are optimized for large-scale production. This involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-Diamino-5-formylpyrimidin-4-yl)formamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may produce higher oxidation state derivatives, while substitution reactions may yield various substituted pyrimidine derivatives.

Scientific Research Applications

N-(2,6-Diamino-5-formylpyrimidin-4-yl)formamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,6-Diamino-5-formylpyrimidin-4-yl)formamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-amino-4,6-dichloropyrimidine-5-yl)formamide
  • 4,6-dichloro-N’-(dimethylamino-methylene)pyrimidine-2,5-diamine
  • 4,6-dichloro-N’-(piperidine-1-ylmethylene)pyrimidine-2,5-diamine

Uniqueness

N-(2,6-Diamino-5-formylpyrimidin-4-yl)formamide is unique due to its specific chemical structure, which imparts distinct reactivity and properties compared to similar compounds.

Properties

CAS No.

89891-06-5

Molecular Formula

C6H7N5O2

Molecular Weight

181.15 g/mol

IUPAC Name

N-(2,6-diamino-5-formylpyrimidin-4-yl)formamide

InChI

InChI=1S/C6H7N5O2/c7-4-3(1-12)5(9-2-13)11-6(8)10-4/h1-2H,(H5,7,8,9,10,11,13)

InChI Key

QAERUPYGPOXRBA-UHFFFAOYSA-N

Canonical SMILES

C(=O)C1=C(N=C(N=C1NC=O)N)N

Origin of Product

United States

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